molecular formula C10H19NO2 B13305840 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol

Cat. No.: B13305840
M. Wt: 185.26 g/mol
InChI Key: CBKDWDGZWNXSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol ( 1873330-28-9) is a high-purity chemical compound with a molecular formula of C 10 H 19 NO 2 and a molecular weight of 185.26 g/mol . Its structure features an azetidine ring linked via an ether chain to a cyclohexanol group, making it a valuable intermediate for pharmaceutical research and discovery. Compounds containing the azetidine scaffold are of significant interest in medicinal chemistry. Recent research indicates that azetidine-based structures are being explored as potent inhibitors of biological targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory responses and pain, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . Furthermore, the structural motifs present in this compound are reminiscent of those found in ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for central nervous system diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-8(10)7-13-9-5-11-6-9/h8-12H,1-7H2

InChI Key

CBKDWDGZWNXSBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)COC2CNC2)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol

General Synthetic Strategy

The preparation typically involves two key steps:

  • Step 1: Synthesis or procurement of azetidin-3-ol or its hydrochloride salt as the nucleophilic component.
  • Step 2: Alkylation or etherification of a cyclohexanone or cyclohexanol derivative with an appropriate halomethyl intermediate to introduce the azetidin-3-yloxy methyl substituent.

Preparation of Azetidin-3-ol Derivative

Azetidin-3-ol hydrochloride is commonly used as the starting azetidine derivative. It can be prepared or sourced as a stable salt form. Several literature reports describe its use in nucleophilic substitution reactions due to the nucleophilicity of the hydroxyl group on azetidine.

Etherification via Halomethyl Cyclohexanol Intermediate

The key synthetic step involves the reaction of azetidin-3-ol with a halomethyl-substituted cyclohexanol or cyclohexanone derivative under basic conditions to form the ether linkage.

Typical Reaction Conditions:
Parameter Details
Solvent Dichloromethane (CH2Cl2), 1,2-dimethoxyethane, or isopropyl alcohol
Base Triethylamine, cesium carbonate, or sodium carbonate
Temperature 75–120 °C depending on solvent and base
Reaction Time 2–16 hours
Atmosphere Inert (argon or nitrogen) to prevent oxidation
Work-up Extraction with ether or ethyl acetate, washing with aqueous acid/base, drying over Na2SO4

Representative Procedures and Yields

Entry Starting Materials Conditions Yield (%) Notes
1 3-Hydroxyazetidine hydrochloride + 2-bromomethyl-5-chlorobenzonitrile CH2Cl2, DEEA base, room temp, 16 h 93 Etherification with base; aqueous work-up and drying yields a gum-like product
2 4-Chloro-5-iodopyrimidine + azetidin-3-ol hydrochloride 1,2-dimethoxyethane, cesium carbonate, 120 °C, 2 h, inert atmosphere 93 Pressure bottle reaction; filtration and evaporation to give white solid
3 4,6-Diiodo-2-methoxypyrimidine + azetidin-3-ol hydrochloride Isopropyl alcohol, triethylamine, 75 °C, 2 h 100 Solvent removal, extraction, and drying yield pure white solid
4 4,6-Dichloro-2-methoxypyrimidine + azetidin-3-ol hydrochloride Isopropyl alcohol, triethylamine, 85 °C, 2 h 97 Similar to above with slight variation in halogen substituent
5 2,6-Dibromo-4-methoxypyridine + azetidin-3-ol hydrochloride Dimethyl sulfoxide, cesium carbonate, 90 °C, 2 h 41 Lower yield due to solvent and substrate reactivity differences

Specific Synthesis of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol

While direct literature on this exact compound is limited, the following synthetic route is plausible and supported by analogous methods:

  • Preparation of 2-(halomethyl)cyclohexan-1-ol:
    Starting from cyclohexanone, reduction to cyclohexanol followed by halomethylation at the 2-position using formaldehyde and hydrogen halide or via halomethylation reagents.

  • Nucleophilic substitution with azetidin-3-ol:
    React 2-(halomethyl)cyclohexan-1-ol with azetidin-3-ol hydrochloride in the presence of a base such as triethylamine or cesium carbonate in a suitable solvent (e.g., dichloromethane or isopropyl alcohol) under inert atmosphere at elevated temperature (75–120 °C) for 2–16 hours.

  • Purification:
    Work-up by aqueous extraction, drying, and purification by column chromatography or recrystallization.

Reaction Optimization Parameters

Based on related studies, the following parameters influence the reaction efficiency:

Parameter Effect on Yield and Selectivity
Base Type Cesium carbonate and triethylamine provide high yields; sodium carbonate less effective
Solvent Polar aprotic solvents like acetonitrile favor higher yields; DMSO less effective for some substrates
Temperature Elevated temperatures (75–120 °C) accelerate reaction but require inert atmosphere to avoid degradation
Reaction Time 2–16 hours depending on substrate reactivity
Atmosphere Inert atmosphere (argon or nitrogen) prevents oxidation and side reactions

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield (%) Notes
Azetidin-3-ol synthesis Commercial or prepared from azetidine precursors - Used as hydrochloride salt for stability
Halomethyl cyclohexanol synthesis Cyclohexanone reduction + halomethylation Variable Key intermediate for etherification
Etherification Azetidin-3-ol hydrochloride + halomethyl cyclohexanol + base (Cs2CO3 or TEA), solvent (CH2Cl2, i-PrOH), 75–120 °C, inert atmosphere 90–100 (analogous reactions) Purification by extraction and chromatography

Analytical Data and Characterization

  • NMR Spectroscopy:
    Characteristic signals for azetidine ring protons (multiplets around 3.0–4.5 ppm) and cyclohexanol protons (multiplets 1.0–2.0 ppm), with hydroxyl protons observed as broad singlets.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the expected molecular weight of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol.

  • Purity: Typically >95% after purification, confirmed by HPLC or LCMS.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the azetidine ring can produce cyclohexylamine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol serves as a building block for creating complex organic molecules.
  • Biological Research It is utilized as a probe in biochemical assays. Research suggests its potential biological activities, especially in antimicrobial and anticancer studies. The azetidine component can interact with receptors or enzymes, modulating biological pathways relevant to disease processes. Studies on its interactions with biological targets have shown it can modulate specific receptors like the CCR6 receptor, suggesting therapeutic applications in inflammatory diseases and cancer treatment.

Data Table: Structural Analogs and Their Properties

Compound NameStructural FeaturesUnique Properties
Azetidin-3-olSimple azetidine derivativeLacks cyclohexanol moiety
CyclohexanolBasic cyclohexanol derivativeNo azetidine ring; simpler structure
3-(Azetidin-3-yloxy)propane-1-olPropane linkage instead of cyclohexaneDifferent alkyl chain length affecting reactivity

The uniqueness of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol stems from its combination of cyclohexanol and azetidine structures, providing distinct chemical reactivity and biological activity profiles not found in simpler analogs. This makes it valuable in research applications requiring specific interactions.

Insights and Further Research

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing functional groups, potentially modulating the activity of target proteins. The cyclohexanol moiety may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Tramadol and Derivatives

Tramadol ((1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol) is a centrally acting analgesic with a cyclohexanol core. Key differences from the target compound include:

  • Substituents: Tramadol has a 3-methoxyphenyl group at C1 and a dimethylaminomethyl group at C2, whereas the target compound substitutes the phenyl group with an azetidin-3-yloxymethyl moiety.
  • Pharmacological Impact: Tramadol’s dual mechanism (μ-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition) is attributed to its aromatic and amine substituents. The azetidine group in the target compound may alter receptor binding due to reduced aromaticity and increased ring strain .
Property Tramadol 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol
Molecular Formula C₁₆H₂₅NO₂ C₁₀H₁₉NO₂ (estimated)
Molecular Weight 263.375 g/mol ~197.27 g/mol
Key Substituents 3-Methoxyphenyl, dimethylaminomethyl Azetidin-3-yloxymethyl
Pharmacological Activity Analgesic (opioid/SNRI) Not well-characterized (theoretical CNS effects)

N-Desmethyltramadol

N-Desmethyltramadol ((1R,2R)-1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol) is an active metabolite of Tramadol. It retains the 3-methoxyphenyl group but replaces the dimethylamino group with a methylamino substituent. Compared to the target compound:

rac-(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol

This compound () shares the azetidine-cyclohexanol backbone but lacks the hydroxymethyl bridge present in the target molecule. Key differences include:

Cyclohexanemethanol Derivatives

Cyclohexanemethanol (C₇H₁₄O) and its analogs () lack nitrogen-containing heterocycles.

Piperidine- and Isoindole-Modified Cyclohexanols

Compounds such as 1-[(piperidin-2-yl)methyl]cyclohexan-1-ol () and 4-[2-(butylamino)-5-(substituted phenyl)pyrrolo-pyrimidin-7-yl]cyclohexan-1-ol () feature larger nitrogen-containing rings.

  • Ring Size Effects : Azetidine’s smaller ring (4-membered vs. piperidine’s 6-membered) introduces higher ring strain, which may affect conformational flexibility and binding kinetics .

Biological Activity

Introduction

The compound 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring and a cyclohexanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity, mechanisms of action, and relevant case studies related to this compound.

Structural Overview

The molecular structure of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can be represented as follows:

  • Molecular Formula : C11_{11}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 185.26 g/mol

The compound features:

  • A hydroxyl group (-OH) attached to a cyclohexane ring.
  • An azetidine derivative linked through a methylene bridge.

This structural composition is significant for its biological activity, influencing interactions with various biological targets.

Antimicrobial Properties

Research indicates that 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Candida albicans . The mechanism behind this antimicrobial effect may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate specific signaling pathways involved in cancer progression. For instance, interactions with the CCR6 receptor have been proposed, which could lead to therapeutic effects in inflammatory diseases and cancer treatment . Further exploration of its cytotoxic effects on cancer cell lines is warranted to establish its potential as an anticancer agent.

The biological activity of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is believed to stem from:

  • Interaction with Enzymes and Receptors : The azetidine ring may engage with various enzymes or receptors, modulating their activity .
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological macromolecules .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of several compounds similar to 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol against Bacillus anthracis, Staphylococcus aureus, and Candida albicans. Results indicated that certain derivatives exhibited potent activity, establishing a structure-activity relationship (SAR) that could guide future drug development .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the compound's anticancer potential, researchers evaluated its effects on various cancer cell lines. The findings suggested that the compound could inhibit cell proliferation through modulation of cell cycle regulators and apoptosis pathways. These results provide a foundation for further exploration into its therapeutic applications in oncology .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol , a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
Azetidin-3-olSimple azetidine derivativeLacks cyclohexanol moiety
CyclohexanolBasic cyclohexanol derivativeNo azetidine ring; simpler structure
3-(Azetidin-3-yloxy)propane-1-olPropane linkage instead of cyclohexaneDifferent alkyl chain length affecting reactivity

The unique combination of the cyclohexanol and azetidine structures in 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol contributes to distinct chemical reactivity and biological activity profiles that are advantageous in research applications.

Q & A

Q. What are the key structural features of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol, and how do they influence its chemical reactivity?

The compound contains a cyclohexanol ring substituted with an azetidine (3-membered nitrogen heterocycle) via an ether linkage. The hydroxyl group on the cyclohexanol enables hydrogen bonding, while the azetidine’s strained ring enhances nucleophilic reactivity. This dual functionality allows participation in both acid/base-catalyzed reactions and ring-opening processes, critical for synthesizing derivatives .

Q. What synthetic methodologies are reported for analogous amino alcohol derivatives, and how can they guide the synthesis of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol?

Multi-step synthesis routes for similar compounds (e.g., cyclohexanol-azetidine hybrids) often involve:

  • Step 1 : Functionalization of cyclohexanone via reductive amination or nucleophilic substitution to introduce azetidine precursors.
  • Step 2 : Hydroxyl group protection/deprotection strategies to prevent side reactions.
  • Step 3 : Final purification using techniques like column chromatography or recrystallization . Example: Azetidine rings can be introduced via Mitsunobu reactions or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can HPLC methods be optimized for purity assessment of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol?

Reverse-phase HPLC with columns like Newcrom R1 (C18 stationary phase) is effective. Key parameters:

  • Mobile phase : Acetonitrile/water gradients (e.g., 60:40 to 90:10) with 0.1% trifluoroacetic acid to enhance peak resolution.
  • Detection : UV at 210–220 nm for alcohol and amine moieties.
  • Validation : Include retention time reproducibility and spike-recovery tests for byproduct identification .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol and structurally related compounds?

Discrepancies in activity (e.g., receptor binding vs. enzyme inhibition) may arise from stereochemical or substituent effects. Methodological approaches:

  • Docking studies : Compare binding poses of enantiomers using software like AutoDock Vina to identify stereospecific interactions.
  • SAR analysis : Systematically modify substituents (e.g., azetidine vs. pyrrolidine) and measure activity changes via radioligand assays .
  • Meta-analysis : Aggregate data from analogs (e.g., pyrazole-cyclohexanol hybrids) to identify conserved pharmacophores .

Q. How can enantiomeric purity be achieved for 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol, given its stereogenic centers?

  • Chiral resolution : Use preparative chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively esterify the alcohol group in one enantiomer .

Q. What experimental designs elucidate the mechanism of action for 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol in modulating enzyme/receptor activity?

  • Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to receptors like GPCRs.
  • Mutagenesis studies : Replace key residues (e.g., Ser/Thr in catalytic sites) to identify interaction hotspots .

Q. How can computational methods predict the metabolic stability of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol?

  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites.
  • MD simulations : Model interactions with cytochrome P450 enzymes to identify vulnerable bonds (e.g., azetidine ring oxidation).
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS for experimental validation .

Methodological Challenges and Solutions

Q. What analytical techniques validate the stability of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • Stability-indicating assays : Use UPLC-PDA to track degradation products and assign structures via HRMS and NMR .

Q. How do steric effects from the azetidine ring influence the compound’s conformational flexibility and biological activity?

  • Conformational analysis : Perform DFT calculations (e.g., Gaussian 16) to map energy minima for the cyclohexanol-azetidine linkage.
  • NMR NOE studies : Detect spatial proximity between azetidine protons and the cyclohexanol ring to identify dominant conformers .

Q. What strategies mitigate synthetic byproducts during large-scale preparation of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., azetidine ring decomposition) by precise control of residence time.
  • DoE optimization : Use factorial designs to balance variables like temperature, catalyst loading, and solvent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.